Wenjun Yan,
Huoshu Xu,
Min Ling,
Shiyu Zhou,
Tong Qiu,
Yanjun Deng,
Zhidong Zhao,
Erpan Zhang
PMID: 34250792
DOI:
10.1021/acssensors.1c00315
Abstract
Trimethylamine (TMA) sensors based on metal oxide semiconductors (MOS) have drawn great attention for real-time seafood quality evaluation. However, poor selectivity and baseline drift limit the practical applications of MOS TMA sensors. Engineering core@shell heterojunction structures with accumulation and depletion layers formed at the interface is regarded as an appealing way for enhanced gas sensing performances. Herein, we design porous hollow Co
O
@ZnO cages via a facile ZIF-67@ZIF-8-derived approach for TMA sensors. These sensors demonstrate great TMA resistive sensing performance (linear response at moderate TMA concentrations (<33 ppm)), and a high sensitivity of ∼41 is observed when exposed to 33 ppm TMA, with a response/recovery time of only 3/2 s. This superior performance benefits from the Co
O
@ZnO porous hollow structure with maximum heterojunctions and high surface area. Furthermore, great capacitive TMA sensing with linear sensitivity over the full testing concentration range (0.33-66 ppm) and better baseline stability were investigated. A possible capacitive sensing mechanism of TMA polarization was proposed. For practical usage, a portable sensing prototype based on the Co
O
@ZnO sensor was fabricated, and its satisfactory sensing behavior further confirms the potential for real-time TMA detection.
Takuo Emoto,
Tomohiro Hayashi,
Tokiko Tabata,
Tomoya Yamashita,
Hikaru Watanabe,
Tomoya Takahashi,
Yasuhiro Gotoh,
Kenjiro Kami,
Naofumi Yoshida,
Yoshihiro Saito,
Hidekazu Tanaka,
Kensuke Matsumoto,
Tetsuya Hayashi,
Takuji Yamada,
Ken-Ichi Hirata
PMID: 34102245
DOI:
10.1016/j.ijcard.2021.06.003
Abstract
We had previously reported an increase in trimethylamine N-oxide (TMAO) levels in patients with both compensated and decompensated heart failure (HF) and alteration in gut microbiota composition using 16S rRNA gene amplicon analysis. Although a metagenome-wide analysis showed that choline-TMA lyase levels increased in HF patients, which TMA generation pathway from choline, carnitine, or betaine contributes to the increase in TMAO levels in HF needs to be elucidated.
We conducted a metagenome-wide shotgun sequencing analysis of gut microbiota and measured the TMAO levels in plasma of 22 HF patients during the compensated phase and 11 age-, sex-, and comorbidity-matched control subjects, whose gut microbiota compositions were reported in a previous 16S rRNA-based analysis.
The abundance of cntA/B was positively correlated with TMAO, especially in HF patients, whereas that of cutC/D or betaine reductase was not correlated either in controls or HF patients. The abundance of cntA/B was mainly derived from the genera Escherichia and Klebsiella either in controls or HF patients.
TMAO levels in plasma depend on the abundance of cntA/B in HF. Although it is difficult to exclude the involvement of confounding factors, microbial dysbiosis connecting the abundance of cntA/B in the gut and the increase of TMAO in plasma can be a therapeutic target for HF.
Yang Zhou,
Wei Jin,
Fei Xie,
Shengyong Mao,
Yanfen Cheng,
Weiyun Zhu
PMID: 34058595
DOI:
10.1016/j.animal.2021.100259
Abstract
A considerable amount of trimethylamine (TMA) is likely generated in the rumen; however, its metabolism is still unclear. This study aimed to investigate the role of Methanomassiliicoccales (Mmc) in TMA metabolism in the rumen of dairy cows. Three experiments, two rumen in vitro fermentation trials and one dairy cow in vivo trial, were conducted. Four groups were set in Experiment 1: control, nitroglycerin (NG, a methanogen inhibitor), TMA (7.2 mmol/L), and TMA + NG. The methanogenic activity was completely inhibited in the NG group, and no methane production was observed in the NG and TMA + NG groups. The TMA content hardly reduced in the TMA + NG group (6.9 mmol/L) following a 2 d-incubation; in contrast, it demonstrated a significant reduction by 47.2% in the TMA group. Methanogen 16S rRNA gene sequencing and real-time PCR showed that the relative abundance of Mmc increased in the TMA group (P = 0.005). The increase was mainly attributed to two species-level taxa, Group 9 sp. ISO4-G1 and Group 10 sp. Four groups were set in Experiment 2: control, NG, choline (choline chloride, 7.2 mmol/L), and choline + NG. Choline was completely degraded in 24 h, and the TMA content reached the peak point (7.3 mmol/L) in the fermentation culture. The TMA content remained relatively stable in the choline + NG group following the peak point. However, it started to decrease after 24 h in the choline group, corresponding to the rapid increase in methane production and the abundance of Mmc. Eight mid-lactating, rumen-fistulated Holstein cows were randomly assigned to the control (n = 4) or choline (n = 4) group in Experiment 3: In the choline group, cows were gradually supplemented with 100-250 g/(cow·d) of choline chloride over 4 weeks. Compared to the control group, TMA accumulated in the rumen fluid, and the abundance of Mmc 16S rRNA gene and choline-degrading bacterial cutC gene increased in the rumen content in the choline group (P < 0.050). The trimethylamine N-oxide content in the plasma and milk of the dairy cows was approximately 10 times higher in the choline group than that in the control at the end of the experiment. These findings revealed that Mmc played an important role in the elimination of TMA in the rumen. The accumulation of TMA in the rumen would lead to a large amount of TMA absorbed into the blood stream of the dairy cows.
Laura Bordoni,
Irene Petracci,
Iwona Pelikant-Malecka,
Adriana Radulska,
Marco Piangerelli,
Joanna J Samulak,
Lukasz Lewicki,
Leszek Kalinowski,
Rosita Gabbianelli,
Robert A Olek
PMID: 34165220
DOI:
10.1096/fj.202100056R
Abstract
Among cardiovascular disease (CVD) biomarkers, the mitochondrial DNA copy number (mtDNAcn) is a promising candidate. A growing attention has been also dedicated to trimethylamine-N-oxide (TMAO), an oxidative derivative of the gut metabolite trimethylamine (TMA). With the aim to identify biomarkers predictive of CVD, we investigated TMA, TMAO, and mtDNAcn in a population of 389 coronary artery disease (CAD) patients and 151 healthy controls, in association with established risk factors for CVD (sex, age, hypertension, smoking, diabetes, glomerular filtration rate [GFR]) and troponin, an established marker of CAD. MtDNAcn was significantly lower in CAD patients; it correlates with GFR and TMA, but not with TMAO. A biomarker including mtDNAcn, sex, and hypertension (but neither TMA nor TMAO) emerged as a good predictor of CAD. Our findings support the mtDNAcn as a promising plastic biomarker, useful to monitor the exposure to risk factors and the efficacy of preventive interventions for a personalized CAD risk reduction.
Zhilin Qiu,
Guiying Li,
Taicheng An
PMID: 33872904
DOI:
10.1016/j.scitotenv.2021.146915
Abstract
The wide presence of volatile organic amines in atmosphere has been clarified to relate to adverse effects on human respiratory health. However, toxic effects of them on human respiratory tract and their metabiotic mechanism of in vivo transformation have not been elucidated yet. Herein, cell viability and production of reactive oxygen species (ROSs) were first investigated during acute exposure of trimethylamine (TMA) to bronchial epithelial cells (16HBE), along with identification of toxic metabolites and metabolic mechanisms of TMA from headspace atmosphere and cell culture. Results showed that cell activity decreased and ROS production increased with raising exposure TMA concentration. Toxic effects may be induced not only by TMA itself, but also more likely by its cellular metabolites. Increased dimethylamine identified in headspace atmosphere and cell solution was the main metabolite of TMA, and methylamine was also confirmed to be a further metabolite. In addition, TMA can also be oxygenated to generate N,N-dimethylformamide and N,N'-Bis(2-hydroxyethyl)-1,2-ethanediaminium by N-formylation or hydroxylation, which was considered to be the participation of cytochrome P450 (CYP) enzymes. Overall, we can conclude that respiratory tract cells may produce more toxic metabolites during exposure of toxic organic amines, which together further induce cellular oxidative stress and necrosis. Hence, the environment and health impact of metabolites as well as original parent atmospheric organic amines should be paid more attention in further researches and disease risk assessments.
Priscilla Day-Walsh,
Emad Shehata,
Shikha Saha,
George M Savva,
Barbora Nemeckova,
Jasmine Speranza,
Lee Kellingray,
Arjan Narbad,
Paul A Kroon
PMID: 33934200
DOI:
10.1007/s00394-021-02572-6
Abstract
Plasma trimethylamine-N-oxide (TMAO) levels have been shown to correlate with increased risk of metabolic diseases including cardiovascular diseases. TMAO exposure predominantly occurs as a consequence of gut microbiota-dependent trimethylamine (TMA) production from dietary substrates including choline, carnitine and betaine, which is then converted to TMAO in the liver. Reducing microbial TMA production is likely to be the most effective and sustainable approach to overcoming TMAO burden in humans. Current models for studying microbial TMA production have numerous weaknesses including the cost and length of human studies, differences in TMA(O) metabolism in animal models and the risk of failing to replicate multi-enzyme/multi-strain pathways when using isolated bacterial strains. The purpose of this research was to investigate TMA production from dietary precursors in an in-vitro model of the human colon.
TMA production from choline, L-carnitine, betaine and γ-butyrobetaine was studied over 24-48 h using an in-vitro human colon model with metabolite quantification performed using LC-MS.
Choline was metabolised via the direct choline TMA-lyase route but not the indirect choline-betaine-TMA route, conversion of L-carnitine to TMA was slower than that of choline and involves the formation of the intermediate γ-BB, whereas the Rieske-type monooxygenase/reductase pathway for L-carnitine metabolism to TMA was negligible. The rate of TMA production from precursors was choline > carnitine > betaine > γ-BB. 3,3-Dimethyl-1-butanol (DMB) had no effect on the conversion of choline to TMA.
The metabolic routes for microbial TMA production in the colon model are consistent with observations from human studies. Thus, this model is suitable for studying gut microbiota metabolism of TMA and for screening potential therapeutic targets that aim to attenuate TMA production by the gut microbiota.
( http://www.clinicaltrials.gov ), registered 12 Jan 2016.
Lisard Iglesias-Carres,
Lauren A Essenmacher,
Kathryn C Racine,
Andrew P Neilson
PMID: 33925806
DOI:
10.3390/nu13051466
Abstract
Choline is metabolized by the gut microbiota into trimethylamine (TMA), the precursor of pro-atherosclerotic molecule trimethylamine N-oxide (TMAO). A reduction in TMA formation has shown cardioprotective effects, and some phytochemicals may reduce TMA formation. This study aimed to develop an optimized, high-throughput anaerobic fermentation methodology to study the inhibition of choline microbial metabolism into TMA by phenolic compounds with healthy human fecal starter. Optimal fermentation conditions were: 20% fecal slurry (1:10 in PBS), 100 µM choline, and 12 h fermentation. Additionally, 10 mM of 3,3-dimethyl-1-butanol (DMB) was defined as a positive TMA production inhibitor, achieving a ~50% reduction in TMA production. Gallic acid and chlorogenic acid reported higher TMA inhibitory potential (maximum of 80-90% TMA production inhibition), with IC
around 5 mM. Neither DMB nor gallic acid or chlorogenic acid reduced TMA production through cytotoxic effects, indicating mechanisms such as altered TMA-lyase activity or expression.
Curtis Tilves,
Noel T Mueller
PMID: 33876195
DOI:
10.1093/ajcn/nqab108
Abstract
Nicole Farmer,
Cristhian A Gutierrez-Huerta,
Briana S Turner,
Valerie M Mitchell,
Billy S Collins,
Yvonne Baumer,
Gwenyth R Wallen,
Tiffany M Powell-Wiley
PMID: 33919545
DOI:
10.3390/ijerph18084296
Abstract
Neighborhoods and the microbiome are linked to cardiovascular disease (CVD), yet investigations to identify microbiome-related factors at neighborhood levels have not been widely investigated. We sought to explore relationships between neighborhood deprivation index (NDI) and the microbial metabolite, trimethylamine-N-oxide. We hypothesized that inflammatory markers and dietary intake would be mediators of the relationship.
African-American adults at risk for CVD living in the Washington, DC area were recruited to participate in a cross-sectional community-based study. US census-based neighborhood deprivation index (NDI) measures (at the census-tract level) were determined. Serum samples were analyzed for CVD risk factors, cytokines, and the microbial metabolite, trimethylamine-N-oxide (TMAO). Self-reported dietary intake based on food groups was collected.
Study participants (
= 60) were predominantly female (93.3%), with a mean (SD) age of 60.83 (+/-10.52) years. Mean (SD) NDI was -1.54 (2.94), and mean (SD) TMAO level was 4.99 (9.65) µmol/L. Adjusting for CVD risk factors and BMI, NDI was positively associated with TMAO (β = 0.31,
= 0.02). Using mediation analysis, the relationship between NDI and TMAO was significantly mediated by TNF-α (60.15%) and interleukin)-1 β (IL; 49.96%). When controlling for clustering within neighborhoods, the NDI-TMAO association was no longer significant (β = 5.11,
= 0.11). However, the association between NDI and IL-1 β (β = 0.04,
= 0.004) and TNF-α (β = 0.17,
= 0.003) remained. Neither NDI nor TMAO was significantly associated with daily dietary intake. Conclusion and Relevance: Among a small sample of African-American adults at risk for CVD, there was a significant positive relationship with NDI and TMAO mediated by inflammation. These hypothesis-generating results are initial and need to be confirmed in larger studies.
Xingxing Li,
Chunyan Su,
Zhibo Jiang,
Yuxin Yang,
Yue Zhang,
Mengxia Yang,
Xiumin Zhang,
Yu Du,
Jin Zhang,
Li Wang,
Jiandong Jiang,
Bin Hong
PMID: 33863898
DOI:
10.1038/s41522-021-00205-8
Abstract
Trimethylamine-N-oxide (TMAO), a derivative from the gut microbiota metabolite trimethylamine (TMA), has been identified to be an independent risk factor for promoting atherosclerosis. Evidences suggest that berberine (BBR) could be used to treat obesity, diabetes and atherosclerosis, however, its mechanism is not clear mainly because of its poor oral bioavailability. Here, we show that BBR attenuated TMA/TMAO production in the C57BL/6J and ApoE KO mice fed with choline-supplemented chow diet, and mitigated atherosclerotic lesion areas in ApoE KO mice. Inhibition of TMA/TMAO production by BBR-modulated gut microbiota was proved by a single-dose administration of d9-choline in vivo. Metagenomic analysis of cecal contents demonstrated that BBR altered gut microbiota composition, microbiome functionality, and cutC/cntA gene abundance. Furthermore, BBR was shown to inhibit choline-to-TMA conversion in TMA-producing bacteria in vitro and in gut microbial consortium from fecal samples of choline-fed mice and human volunteers, and the result was confirmed by transplantation of TMA-producing bacteria in mice. These results offer new insights into the mechanisms responsible for the anti-atherosclerosis effects of BBR, which inhibits commensal microbial TMA production via gut microbiota remodeling.